![molecular formula C9H10N2O B1414849 (5-Methylbenzo[d]isoxazol-3-yl)methanamine CAS No. 779268-16-5](/img/structure/B1414849.png)

(5-Methylbenzo[d]isoxazol-3-yl)methanamine

Descripción general

Descripción

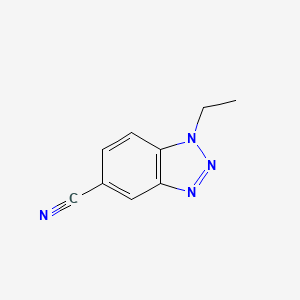

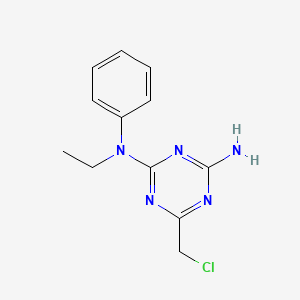

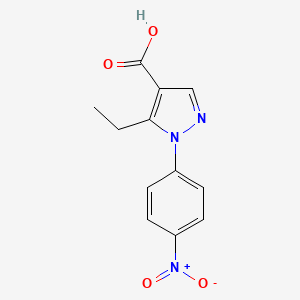

“(5-Methylbenzo[d]isoxazol-3-yl)methanamine”, also known as MBI, is a chemical compound that has attracted attention due to its potential applications in various research fields and industries. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol .

Synthesis Analysis

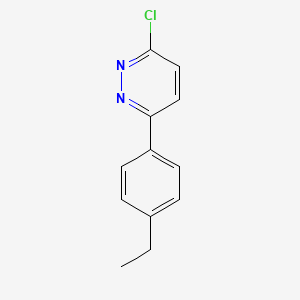

Isoxazole, the core structure in MBI, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

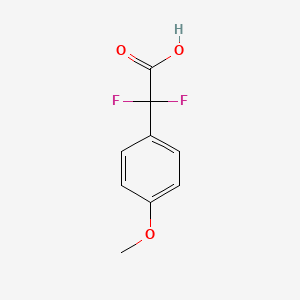

Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

“(5-Methylbenzo[d]isoxazol-3-yl)methanamine” has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Anticonvulsant Activities

Isoxazole derivatives have been synthesized and evaluated for their anticonvulsant activities. For instance, Malik and Khan created a series of compounds including isoxazole analogs which were tested using the Maximal Electroshock Seizure (MES) test, indicating potential applications in treating seizure disorders .

Cancer Research

Isoxazole scaffolds have been identified as key structures in the design of new compounds targeting BRD4, a protein that plays a crucial role in gene transcription regulation and is an attractive target for cancer treatment .

Drug Design and Synthesis

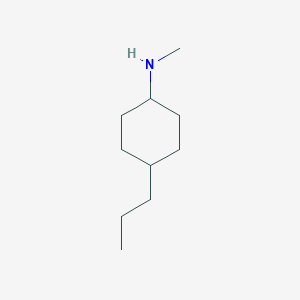

The isoxazole ring system is a valuable scaffold in medicinal chemistry for the design and synthesis of new pharmacologically active compounds. Its incorporation into drug candidates can lead to the discovery of novel therapeutic agents .

In Silico Studies

Isoxazole analogs are also subjects of in silico studies, which involve computational methods to predict their behavior as bromodomain inhibitors, aiding in the preclinical phase of drug development .

Chemical Synthesis

The chemical synthesis of isoxazole derivatives involves various cyclization techniques, such as the cyclization of propargylic N-hydroxycarbamates to form differentially substituted regioisomeric isoxazoles, which can be further explored for diverse applications .

Molecular Modification

Isoxazole analogs serve as a basis for molecular modification to enhance or modify the biological activity of pharmacological agents, demonstrating their versatility in drug development processes .

Direcciones Futuras

Given the wide spectrum of biological activities and therapeutic potential of isoxazoles , there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .

Propiedades

IUPAC Name |

(5-methyl-1,2-benzoxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJGMBYBNDSEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylbenzo[d]isoxazol-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)

![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)